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Compound of Interest

(38-Bromophenyl)methyl 2-
Compound Name:
nitrobenzoate

Cat. No.: B5631247

Get Quote

Executive Summary

(3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate) is a
dual-functionalized ester scaffold characterized by two orthogonal reactive handles: a 3-
bromophenyl moiety capable of transition-metal-catalyzed cross-coupling, and a 2-
nitrobenzoate core serving as a precursor to anthranilic acid derivatives and nitrogenous
heterocycles.

This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Diversity-
Oriented Synthesis (DOS). Its structural modularity allows researchers to elaborate the
"western" (nitro/amine) and "eastern” (bromo-aryl) sectors independently, making it an ideal
intermediate for synthesizing privileged pharmacophores such as quinazolinones,
benzodiazepines, and biaryl ethers.

Chemical Identity & Physicochemical Profile
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Property

Data

IUPAC Name

(3-Bromophenyl)methyl 2-nitrobenzoate

Common Name

3-Bromobenzyl 2-nitrobenzoate

CAS Number Not widely listed; Catalog ID dependent
Molecular Formula C14H10BrNOa4

Molecular Weight 336.14 g/mol

SMILES O=clccceclC(=0)OCc2cccc(Br)c2

Predicted LogP

~4.2 (Highly Lipophilic)

H-Bond Donors/Acceptors

0/4

Rotatable Bonds

4

Physical State

Pale yellow crystalline solid or viscous oil (purity

dependent)

Synthesis & Manufacturing Protocol

The most robust synthesis utilizes a nucleophilic acyl substitution between 2-nitrobenzoyl

chloride and 3-bromobenzyl alcohol. This pathway avoids the harsh conditions of Fischer

esterification, preserving the nitro group integrity.

Standard Operating Procedure (SOP)

Reagents:

Substrate A: 2-Nitrobenzoyl chloride (1.1 equiv)

Substrate B: 3-Bromobenzyl alcohol (1.0 equiv)

Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Solvent: Anhydrous Dichloromethane (DCM)
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Protocol:

e Preparation: Dissolve 3-bromobenzyl alcohol (10 mmol) and TEA (15 mmol) in anhydrous
DCM (50 mL) under an inert nitrogen atmosphere. Cool to 0°C.

e Activation: Add DMAP (1 mmol) to the solution.

o Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over
30 minutes. The exotherm must be controlled to keep

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

o Workup: Quench with saturated
(aq). Extract with DCM (

mL). Wash combined organics with 1M HCI (to remove excess pyridine/TEA), then brine.

 Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column
chromatography (

, 0-10% EtOAc in Hexanes).

Yield Expectation: 85—-95%

Reactivity Profile & Functional Logic

The utility of this scaffold lies in its orthogonal reactivity. The molecule possesses three distinct
zones for chemical modification, allowing for sequential elaboration without protecting group
manipulation.

Zone A: The Aryl Bromide (Cross-Coupling Handle)

The meta-bromo position is electronically deactivated but sterically accessible. It is an excellent
candidate for Pd-catalyzed C-C and C-N bond formation.
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e Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

e Buchwald-Hartwig Amination: Couples with primary/secondary amines to introduce solubility-
enhancing groups.

Zone B: The Nitro Group (Reducible Core)

The ortho-nitro group is a "masked" aniline.

e Reduction:

, or
converts the nitro group to an amine (
).

e Cyclization: The resulting amine is positioned perfectly to attack the ester carbonyl
(intramolecular aminolysis) or a downstream electrophile, facilitating the formation of
quinazolin-4(3H)-ones.

Zone C: The Benzylic Ester (Linker Stability)

» Hydrolysis: Susceptible to base-mediated hydrolysis (

), releasing 3-bromobenzyl alcohol and 2-nitrobenzoic acid.

e Benzylic Oxidation: The benzylic methylene can be oxidized to a ketone or ester cleavage
under oxidative radical conditions, though this is less common.

Visualizing the Reactivity Logic
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Figure 1: Divergent synthesis map showing the three primary reactivity channels.

Applications in Drug Development
A. Scaffold for Privileged Structures

This compound is a precursor to Quinazolinones, a class of alkaloids with broad biological
activity (e.g., Methaqualone analogues, EGFR inhibitors).

e Mechanism: Reduction of the nitro group yields an amine. Subsequent reaction with an
orthoformate or aldehyde followed by oxidative cyclization incorporates the benzylic amine
nitrogen into the ring system.

B. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACS), the 3-bromobenzyl group can serve as a rigid
linker attachment point. The bromo-group allows for the "click" attachment of an E3 ligase
ligand, while the benzoate ester can be hydrolyzed to attach the Warhead ligand.

C. Fragment-Based Screening

Due to its moderate molecular weight (336 Da) and high lipophilicity, it serves as a "fragment
growth" vector. The bromine atom provides a distinct X-ray crystallographic signature
(anomalous scattering), aiding in structural biology studies when bound to protein targets.

Safety & Handling (MSDS Summary)
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Hazard Class Description Precaution
o Potentially harmful if Use full PPE (Gloves,
Acute Toxicity .
swallowed or inhaled. Goggles, Lab Coat).
Benzoate esters can cause Wash immediately with soap

Skin/Eye Irritant -
contact dermatitis. and water upon contact.

Nitro compounds can be
shock-sensitive if heated under  Avoid high heat (>150°C)

Reactivity ] ) ) ]

confinement (low risk for this without solvent.

specific ester).

Moisture sensitive (ester

) ] - Store at 2—-8°C, under Argon,
Storage hydrolysis). Light sensitive ) )
_ in amber vials.
(slow degradation).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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